molecular formula C13H13NO4 B1300174 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 315692-86-5

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No. B1300174
M. Wt: 247.25 g/mol
InChI Key: NSODFQJPVJFTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a compound that can be associated with the field of organic chemistry, particularly focusing on the synthesis and functionalization of benzoic acid derivatives. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving selective functionalization at specific positions on the aromatic ring. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation at the para position when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees Celsius, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . This method could potentially be adapted for the synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid by introducing the appropriate isoxazole moiety in a similar fashion.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For example, an NMR study of 3,4-dimethoxy benzoic acid provides insights into the rigidity of the lattice structure at low temperatures and the rotation of methoxy groups at room temperature . These findings are relevant for understanding the dynamic behavior of substituents on the benzoic acid ring, which could also apply to the isoxazole-substituted benzoic acid .

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can be highly selective. The use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions demonstrates the potential for selective functionalization of benzoic acid derivatives . This knowledge can be applied to predict how the isoxazole group in 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid might influence its reactivity in similar esterification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the presence of dimethylpyrazole and phenyldiazenyl groups in a benzoic acid derivative leads to the formation of specific intramolecular hydrogen bonds and stabilizing interactions in the crystal structure . These interactions are important for understanding the solubility, melting point, and other physical properties of the compound. Similarly, the presence of the isoxazole group in 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid would affect its physical and chemical properties, potentially altering its solubility and stability.

Scientific Research Applications

Relevance to Lignin Acidolysis

The study on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin provides insights into the chemical behavior of related benzoic acid derivatives in aqueous conditions. This research is crucial for understanding the chemical processes involved in lignin degradation, which is a significant component of plant biomass. The findings could have implications for developing more efficient methods of converting lignin into valuable chemicals, including those related to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid derivatives (T. Yokoyama, 2015).

Pharmaceutical Impurities and Synthesis

The review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors highlights the importance of benzoic acid derivatives in developing medications. This research could lead to better understanding and optimization of drug synthesis processes, including those for compounds structurally related to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, enhancing the safety and efficacy of pharmaceuticals (S. Saini et al., 2019).

Food and Feed Additive Effects

Research on benzoic acid as a food and feed additive demonstrates its role in regulating gut functions, which might extend to derivatives of benzoic acid, including 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. This work is foundational for developing additives that promote health and growth in animals, potentially informing the use of similar compounds in human food additives (X. Mao et al., 2019).

Advanced Oxidation Processes

The study on the degradation of organic pollutants using advanced oxidation processes (AOPs) could be relevant for the environmental management of benzoic acid derivatives, including 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Understanding the degradation pathways and by-products of these compounds is crucial for assessing their environmental impact and for developing methods to mitigate their presence in water sources (Maroof Husain & Q. Husain, 2007).

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-4-10(6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFQJPVJFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

CAS RN

315692-86-5
Record name 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
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